A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-(4-Oxopiperidine-1-carbonyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex, biologically active compounds. Among these, 4-(4-Oxopiperidine-1-carbonyl)benzonitrile has emerged as a particularly valuable intermediate. Its structure thoughtfully combines a reactive benzonitrile moiety with a piperidone core, a common scaffold in pharmaceuticals, making it a powerful tool for constructing novel therapeutic agents. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, and its critical role in the synthesis of targeted therapies, serving as an essential resource for researchers and professionals in drug development.
Core Properties and Specifications
4-(4-Oxopiperidine-1-carbonyl)benzonitrile is a bifunctional molecule that serves as a key precursor in multi-step organic syntheses.[1][2] Its stability and compatibility with various reaction conditions allow for diverse applications in medicinal chemistry.[1][2] The compound's carbonyl and nitrile functional groups are key to its reactivity, enabling its role as an intermediate in creating a wide array of bioactive molecules.[1][2]
A precise understanding of its fundamental properties is the starting point for any successful application. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| CAS Number | 268730-72-9 | [1][2][] |
| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][] |
| Molecular Weight | 228.25 g/mol | [1][2][] |
| Synonyms | 4-[(4-Oxopiperidin-1-yl)carbonyl]benzonitrile | [1] |
| MDL Number | MFCD04115031 | [1][2] |
| PubChem ID | 18365057 | [1][2] |
| Storage Conditions | Store at 0-8°C | [1][2] |
Synthesis and Mechanistic Rationale
The synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile is typically achieved via an amide coupling reaction between 4-cyanobenzoyl chloride and 4-piperidone hydrochloride. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.
Experimental Protocol: Amide Coupling
Objective: To synthesize 4-(4-Oxopiperidine-1-carbonyl)benzonitrile from commercially available starting materials.
Materials:
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4-Piperidone hydrochloride monohydrate
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4-Cyanobenzoyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend 4-piperidone hydrochloride monohydrate (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA) (2.2 eq) dropwise. The TEA serves a dual purpose: it deprotonates the piperidone hydrochloride to yield the free amine and also acts as a scavenger for the HCl generated during the subsequent acylation. Maintaining a low temperature is critical to control the exothermicity of this acid-base reaction.
-
Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 eq) in DCM in a separate flask. Add this solution dropwise to the reaction mixture at 0°C. The nucleophilic secondary amine of the 4-piperidone attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to form the amide bond and release a chloride ion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Aqueous Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl or unreacted acyl chloride) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-(4-Oxopiperidine-1-carbonyl)benzonitrile.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis protocol, from starting materials to the final, purified compound.
Caption: A generalized workflow for the synthesis of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile.
Applications in Drug Discovery and Development
The true value of 4-(4-Oxopiperidine-1-carbonyl)benzonitrile lies in its application as a versatile building block for pharmaceuticals.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the benzonitrile group can participate in further chemical transformations or act as a key pharmacophoric element.[4]
Case Study: Intermediate in the Synthesis of JAK Inhibitors
A prominent application of this compound is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib.[5][6] Tofacitinib is an FDA-approved drug for the treatment of rheumatoid arthritis and other autoimmune diseases.[5][7] The synthesis of Tofacitinib involves the construction of a complex piperidine core, which is then coupled with a pyrrolo[2,3-d]pyrimidine moiety.[5][8][9] While 4-(4-Oxopiperidine-1-carbonyl)benzonitrile is not directly the final precursor, its structural motifs are representative of the types of intermediates required. The 4-oxopiperidine core is particularly useful for introducing further diversity and functionality at the 4-position, for example, through reductive amination.[5][10]
The general synthetic strategy highlights the importance of piperidone-containing building blocks in assembling the final drug molecule.
Analytical Characterization
To ensure the identity and purity of the synthesized 4-(4-Oxopiperidine-1-carbonyl)benzonitrile, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidone ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Will display distinct resonances for the carbonyl carbons (amide and ketone), the nitrile carbon, and the carbons of the aromatic and aliphatic rings.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ corresponding to a mass of approximately 229.25 m/z.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O (ketone and amide) and C≡N (nitrile) functional groups.
-
High-Performance Liquid Chromatography (HPLC): Is used to determine the purity of the final compound, ideally showing a single major peak.
Conclusion
4-(4-Oxopiperidine-1-carbonyl)benzonitrile is more than just a chemical compound; it is an enabling tool in the field of drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a highly valuable intermediate.[1][2] For researchers and drug development professionals, a thorough understanding of this building block's properties and synthesis provides a reliable starting point for the development of novel therapeutics, particularly in areas targeting complex signaling pathways where piperidine-based scaffolds are known to be effective.
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